1,1-diphenylbut-2-ene-1,4-diol
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Overview
Description
1,1-Diphenylbut-2-ene-1,4-diol is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of two phenyl groups attached to a butene backbone, with hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenylbut-2-ene-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,1-diphenylbut-2-ene-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylbut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of saturated alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in an inert solvent like THF.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of saturated diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,1-Diphenylbut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1-diphenylbut-2-ene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups can participate in π-π interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylbut-2-ene-1,4-dione: A closely related compound with carbonyl groups instead of hydroxyl groups.
1,4-Diphenyl-2-butene-1,4-dione: Another similar compound with a different substitution pattern on the butene backbone.
Uniqueness
1,1-Diphenylbut-2-ene-1,4-diol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
62117-87-7 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,1-diphenylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C16H16O2/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-12,17-18H,13H2 |
InChI Key |
SYRZNGPINRSCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=CCO)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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